Cuminyl hydroperoxide

Description

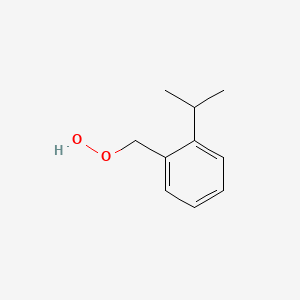

Structure

3D Structure

Properties

CAS No. |

82231-60-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(hydroperoxymethyl)-2-propan-2-ylbenzene |

InChI |

InChI=1S/C10H14O2/c1-8(2)10-6-4-3-5-9(10)7-12-11/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

IHGXYVRBCMDFET-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1COO |

Canonical SMILES |

CC(C)C1=CC=CC=C1COO |

Other CAS No. |

82231-60-5 |

Synonyms |

cuminyl hydroperoxide |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cuminyl Hydroperoxide

Industrial and Laboratory Scale Production Routes

The synthesis of cuminyl hydroperoxide is predominantly achieved through the oxidation of cumene (B47948). This process can be tailored for both large-scale industrial manufacturing and smaller-scale laboratory applications.

Liquid-Phase Oxidation of Cumene to Cuminyl Hydroperoxide

The cornerstone of cuminyl hydroperoxide production is the liquid-phase autoxidation of cumene. researchgate.netatamanchemicals.com In this process, cumene is oxidized with oxygen, typically from the air, at temperatures generally above 100°C. atamanchemicals.com The reaction proceeds through a free-radical chain mechanism and is often initiated by the hydroperoxide product itself, making it an autocatalytic reaction. ulisboa.pt Industrially, the concentration of cuminyl hydroperoxide in the reactor is carefully maintained, often between 20 and 30 weight percent, to minimize the formation of unwanted byproducts. ulisboa.pt

The reaction is typically carried out in the liquid phase without the need for a solvent, using cumene itself as the reaction medium. google.com The process is exothermic, and managing the reaction heat is crucial for safety and selectivity. ulisboa.pt

Alternative Synthetic Pathways to Cuminyl Hydroperoxide

While the liquid-phase oxidation of cumene is the dominant method, other synthetic routes to hydroperoxides exist, although they are less common for cuminyl hydroperoxide production on an industrial scale. These can include:

The reaction of hydrogen peroxide with electron-rich species like alkenes in the presence of an acid. polymtl.ca

Hydroperoxymercuriation of alkenes followed by reduction. rsc.org

Radical peroxidation reactions initiated by various catalysts. beilstein-journals.org

Precursors and Byproduct Formation in Cuminyl Hydroperoxide Synthesis

The primary precursor for the synthesis of cuminyl hydroperoxide is cumene (isopropylbenzene), which is produced by the alkylation of benzene (B151609) with propylene (B89431). ulisboa.ptkiche.or.kr

During the oxidation of cumene, several byproducts are formed. The main byproducts are acetophenone (B1666503) and 2-phenyl-2-propanol (B165765) (also known as dimethylphenylcarbinol or DMPC). ulisboa.ptkiche.or.krcsic.es The formation of these byproducts is generally favored at higher temperatures and higher concentrations of cuminyl hydroperoxide. ulisboa.pt

Another significant byproduct can be dicumyl peroxide , which is formed from the decomposition of cuminyl hydroperoxide. wikipedia.org The formation of acidic byproducts like formic acid can also occur, which, as mentioned, can lead to the unwanted decomposition of the hydroperoxide product. google.comgoogle.com

Reactant Purity and Impurity Effects on Cuminyl Hydroperoxide Formation

The Cumene Process:

The production of cuminyl hydroperoxide is an integral part of the cumene process, which begins with the Friedel-Crafts alkylation of benzene with propylene to produce cumene (isopropylbenzene). wikipedia.org This cumene is then oxidized with air to form cuminyl hydroperoxide. atamanchemicals.comwikipedia.org The hydroperoxide is subsequently cleaved in an acidic medium to yield phenol (B47542) and acetone (B3395972). wikipedia.org

Impact of Impurities:

The purity of the cumene feedstock is paramount for a successful and efficient oxidation process. google.com Impurities can act as inhibitors or catalysts for undesirable side reactions, leading to reduced yield and the formation of problematic byproducts. google.comgoogleapis.com

Common Impurities and Their Effects:

| Impurity | Effect on Cuminyl Hydroperoxide Formation |

| Phenol | Inhibits the oxidation reaction. The cumene peroxide radical reacts with phenol, halting the chain reaction necessary for hydroperoxide formation. ulisboa.pt |

| α-Methylstyrene (AMS) | Can act as an inhibitor. googleapis.com |

| Sulfur Compounds | Act as inhibitors, slowing down the rate of radical formation and suppressing the overall process. patsnap.com |

| Inorganic Acids or Bases | Can cause premature decomposition of the newly formed cuminyl hydroperoxide. google.comgoogleapis.com |

| Free-Radical Generating Compounds | Can lead to undesirable decomposition mechanisms and the formation of other impurities. google.comgoogleapis.com |

| Ethylbenzene | Can lead to the formation of acetaldehyde (B116499) as a byproduct, which reduces the quality of the final acetone product. google.com |

This table illustrates the detrimental effects of common impurities on the formation of cuminyl hydroperoxide.

Commercial technical grade cuminyl hydroperoxide typically has a purity of 80% to 95%. nih.gov The remaining percentage consists of impurities such as unreacted cumene (9.6-16.8%), dimethyl phenylcarbinol (2.9-4.6%), and acetophenone (0.3-0.8%). nih.gov The presence of these impurities necessitates purification steps to achieve the desired quality for subsequent reactions.

Control of Byproduct Generation in Cuminyl Hydroperoxide Production

The selective oxidation of cumene to cuminyl hydroperoxide is challenged by the concurrent formation of byproducts. csic.es Controlling the generation of these byproducts is crucial for maximizing the yield of the desired hydroperoxide and ensuring the economic viability of the process.

Major Byproducts and Their Formation:

The primary byproducts in the cumene oxidation process are dimethylphenylcarbinol (also known as dimethyl benzyl (B1604629) alcohol or DMBA) and acetophenone. ulisboa.pt These are formed through the decomposition of cuminyl hydroperoxide, a reaction that can be catalyzed by various factors, including temperature and the presence of certain metal ions. ulisboa.ptcsic.es Dicumyl peroxide is another side product that can be formed. wikipedia.org

Strategies for Byproduct Control:

Several strategies are employed to minimize the formation of byproducts during cuminyl hydroperoxide production:

Temperature and Concentration Control: The oxidation reaction is exothermic, and increased temperatures can lead to a higher rate of byproduct formation. ulisboa.pt Therefore, the reaction is often carried out in a series of reactors or a bubble-cap type column where lower temperatures can be maintained as the concentration of cuminyl hydroperoxide increases. ulisboa.pt The concentration of cuminyl hydroperoxide is typically kept between 20 and 30 wt% to prevent excessive byproduct formation. ulisboa.pt

Catalyst Selection: While the autoxidation of cumene can be self-catalyzing, catalysts are often used to improve the reaction rate and selectivity. ulisboa.pt However, the choice of catalyst is critical, as some metal ions can also catalyze the decomposition of cuminyl hydroperoxide. csic.es Research has explored the use of bimetallic trimesate metal-organic frameworks (MOFs) to optimize selectivity. csic.es

Feed Treatment: Proper treatment of the cumene and air feeds is essential to remove inhibitors and other impurities that can cause premature decomposition of cuminyl hydroperoxide or lead to undesirable side reactions. google.comgoogleapis.com

pH Control: The reaction is typically carried out in the presence of a buffer, such as sodium carbonate or sodium hydroxide, to neutralize any acidic byproducts that may form and inhibit the oxidation reaction. ulisboa.pt

Reactor Design: The design of the reactor system plays a significant role in controlling byproduct formation. The use of multiple reactors in series allows for better temperature control and management of the reaction as the concentration of the hydroperoxide increases. google.com

Byproduct Management:

Even with stringent controls, some byproduct formation is inevitable. For instance, dimethylphenylcarbinol can be partially recovered by converting it to α-methylstyrene (AMS), which can then be hydrogenated back to cumene and recycled. googleapis.com

Decomposition Pathways and Mechanistic Insights of Cuminyl Hydroperoxide

Thermal Decomposition Kinetics and Thermodynamics of Cuminyl Hydroperoxide

The thermal decomposition of cuminyl hydroperoxide (CHP) in a solvent like cumene (B47948) is a critical aspect of its handling and industrial use, as the reaction is highly exothermic and can lead to thermal runaway if not controlled. rsc.org Studies using techniques such as Differential Scanning Calorimetry (DSC) and adiabatic calorimetry have provided detailed insights into its kinetic and thermodynamic properties. libretexts.orgeducation.com

The decomposition process is known to be dependent on the concentration of CHP. libretexts.org Research has consistently determined the reaction order for the thermal decomposition of CHP in cumene to be 0.5 for various concentrations, including 20 wt%, 35 wt%, 50 wt%, 65 wt%, and 80 wt%. libretexts.orgeducation.com This half-order kinetic suggests a consistent decomposition mechanism across different concentrations, with the rate-determining step believed to be the decomposition of CHP via a dimer association. libretexts.org The onset temperature for thermal decomposition has been identified to be around 80°C. libretexts.org

Key kinetic parameters for this decomposition have been measured, providing a quantitative basis for safety assessments. The heat released during decomposition is significant, underscoring the potential hazards associated with this compound. flinnsci.com For instance, the heat of decomposition increases with higher CHP concentrations. libretexts.org

Below are tables summarizing the key kinetic and thermodynamic findings from research studies.

Table 1: Thermal Decomposition Kinetic Parameters for Cuminyl Hydroperoxide in Cumene Activation Energy (Ea) and Arrhenius Constant (ln A) for the 0.5-order decomposition reaction.

| Parameter | Value | Source |

|---|---|---|

| Reaction Order | 0.5 | libretexts.org, education.com |

| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol | libretexts.org, education.com |

Table 2: Thermodynamic Data for Cuminyl Hydroperoxide Decomposition Heat of Decomposition and Onset Temperature at various concentrations in cumene.

| CHP Concentration (wt%) | Onset Temperature (°C) | Heat of Decomposition (J/g) | Source |

|---|---|---|---|

| 50 | 134.3 | 754.4 | libretexts.org |

| 65 | 134.8 | 985.3 | libretexts.org |

| 80 | 135.2 | 1222.6 | libretexts.org |

Catalyzed Decomposition Mechanisms of Cuminyl Hydroperoxide

The decomposition of cuminyl hydroperoxide can be significantly accelerated through catalysis, which is fundamental to its primary industrial application. Catalysts function by providing alternative reaction pathways with lower activation energies.

Transition Metal-Catalyzed Pathways for Cuminyl Hydroperoxide Decomposition

Transition metal ions are known to be potent catalysts for the decomposition of hydroperoxides. nih.gov Metals such as cobalt, copper, iron, and manganese can induce rapid, and sometimes violent, decomposition even in trace amounts. nih.govnih.gov The catalytic mechanism generally involves a redox cycle where the metal ion alternates between its oxidation states. scielo.br

For example, the decomposition can be initiated by the transfer of an electron from the metal ion (Mⁿ⁺) to the hydroperoxide, leading to the formation of radicals. scielo.br Studies using cobalt(II) have shown that in the presence of certain chelating agents, it can effectively generate cumene alkoxyl radicals, carbon-centered radicals, and hydroxyl radicals from cuminyl hydroperoxide.

Biomimetic systems, such as iron and manganese porphyrin complexes, also effectively catalyze the decomposition of hydroperoxides. vdoc.pubigi-global.com These systems model the active sites of heme-containing enzymes. vdoc.pub The electronic properties of the porphyrin complex can influence whether the O-O bond of the hydroperoxide is cleaved homolytically or heterolytically. nih.gov Electron-rich iron porphyrin complexes tend to favor homolytic cleavage, producing radicals. nih.gov

Acid- and Base-Catalyzed Decomposition of Cuminyl Hydroperoxide

Base Catalysis: Cuminyl hydroperoxide can also undergo base-catalyzed decomposition. In the presence of strong bases, the hydroperoxide can form a cuminyl hydroperoxide anion. This anion is a potent nucleophile and can participate in various reactions. For instance, anions of cuminyl hydroperoxide have been shown to react with nitroarenes to form substituted nitrophenols. In a related mechanism known as the Kornblum–DeLaMare rearrangement, base-catalyzed decomposition of hydroperoxides can lead to the formation of ketones and alcohols.

Enzyme-Mediated and Biomimetic Decomposition of Cuminyl Hydroperoxide

While specific studies on the enzymatic decomposition of cuminyl hydroperoxide are limited, the action of enzymes on other hydroperoxides, like hydrogen peroxide, provides a strong model. Catalase is an extremely efficient enzyme found in nearly all living organisms that protects cells from oxidative damage by breaking down hydrogen peroxide into water and oxygen. libretexts.orgeducation.com It achieves this by dramatically lowering the activation energy of the decomposition reaction. A catalase enzyme molecule can decompose millions of hydrogen peroxide molecules per second. libretexts.org

Biomimetic catalysts, which are synthetic molecules that mimic the function of natural enzymes, have been extensively studied for hydroperoxide decomposition. Heme-containing enzymes like heme oxygenase utilize an iron-porphyrin complex to activate and degrade hydroperoxides. vdoc.pubnih.gov Similarly, synthetic manganese and iron porphyrins can catalyze the oxidation of various substrates using hydroperoxides as the oxidant, mimicking the action of enzymes like cytochrome P450. igi-global.com These reactions often proceed through the formation of high-valent metal-oxo species. vdoc.pub

Radical Generation and Propagation from Cuminyl Hydroperoxide

A key feature of peroxide chemistry is the relative weakness of the oxygen-oxygen single bond, which predisposes these compounds to decomposition via radical pathways.

Homolytic Cleavage of the Peroxy Bond in Cuminyl Hydroperoxide

The thermal or catalytically-induced decomposition of cuminyl hydroperoxide is often initiated by the homolytic cleavage of the weak O-O bond. This bond-breaking event generates two distinct radical species: a cuminyloxyl radical (C₆H₅C(CH₃)₂O•) and a hydroxyl radical (•OH).

Reaction: C₆H₅C(CH₃)₂OOH → C₆H₅C(CH₃)₂O• + •OH

The formation of these radicals has been confirmed through techniques like electron spin resonance (ESR) spin trapping. Once generated, these initial radicals are highly reactive and can propagate a chain reaction by abstracting hydrogen atoms from other molecules or participating in other radical reactions, leading to the formation of the final decomposition products, which can include acetophenone (B1666503), 2-phenylpropan-2-ol, and methylstyrene. The tendency for the O-O bond to cleave homolytically is influenced by factors such as temperature, catalysts, and even the electronic nature of the hydroperoxide substituent. nih.gov

Formation and Reactivity of Oxygen-Centered Radicals from Cuminyl Hydroperoxide

The decomposition of cuminyl hydroperoxide (CHP) is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, a process that can be induced thermally or through catalysis. wikipedia.orgtamu.edu This primary step generates two highly reactive oxygen-centered radicals: the cumyloxyl radical (CumO•) and a hydroxyl radical (•OH). wikipedia.org The formation of these radicals is a critical event that dictates the subsequent reaction pathways. wikipedia.org

The cumyloxyl radical, in particular, is a key intermediate whose reactivity has been extensively studied. thieme-connect.deacs.org It can be generated through various methods, including the photolysis of dicumyl peroxide or the decomposition of CHP itself. thieme-connect.deacs.org Once formed, the cumyloxyl radical primarily engages in two competing unimolecular reactions: C-C bond fragmentation (β-scission) and hydrogen atom transfer (HAT). thieme-connect.deacs.org

The β-scission of the cumyloxyl radical involves the cleavage of a carbon-carbon bond, leading to the formation of acetophenone and a methyl radical (•CH₃). thieme-connect.deacs.org This pathway is a significant contributor to the final product distribution. The alternative HAT pathway involves the abstraction of a hydrogen atom from a suitable donor molecule (like the solvent or another organic molecule) to form cumyl alcohol. acs.orgorganic-chemistry.org The balance between these two reaction channels is influenced by various factors, including solvent polarity, acidity, and the steric properties of the hydrogen donor. acs.org Kinetic studies have been performed to quantify the reactivity of the cumyloxyl radical in HAT reactions with different substrates. canada.caresearchgate.nettorvergata.it For instance, research has detailed the kinetics of hydrogen abstraction by the cumyloxyl radical from strong hydrogen bond acceptors, demonstrating how specific interactions can significantly enhance reactivity. canada.caresearchgate.net

The reactivity of other radicals formed from allylic hydroperoxides, such as peroxyl and allyloxyl radicals, has also been investigated, indicating that both carbon- and oxygen-centered radicals are crucial intermediates in the reactions of hydroperoxides. nih.gov

Reaction Intermediates and Final Decomposition Products of Cuminyl Hydroperoxide

The decomposition of cuminyl hydroperoxide proceeds through several transient reaction intermediates before yielding a mixture of stable final products. The primary intermediates are the radical species generated from the initial O-O bond cleavage, namely the cumyloxyl radical and the hydroxyl radical. wikipedia.orgacs.org Subsequent reactions, such as the β-scission of the cumyloxyl radical, produce further intermediates like the methyl radical. acs.org

The nature and distribution of the final decomposition products depend heavily on the reaction conditions, such as temperature and the presence of catalysts. organic-chemistry.orgnih.gov Under general decomposition conditions, the main products reported are acetophenone, cumyl alcohol, and methylstyrene. organic-chemistry.orgwikipedia.orgebi.ac.uk Acetophenone is a direct result of the β-scission of the cumyloxyl radical, while cumyl alcohol is formed via hydrogen atom transfer to the same radical. acs.orgorganic-chemistry.org

In the presence of strong acids, cuminyl hydroperoxide undergoes a significant rearrangement reaction known as the Hock process. wikipedia.orgbeilstein-journals.org This acid-catalyzed pathway is of major industrial importance as it yields phenol (B47542) and acetone (B3395972) as the primary products. wikipedia.orgbeilstein-journals.org Minor contaminants or trace compounds, including various metals, can also catalyze the decomposition, potentially at temperatures lower than expected for purely thermal breakdown. organic-chemistry.orgnih.gov

The table below summarizes the key intermediates and final products of cuminyl hydroperoxide decomposition.

| Category | Compound Name | Role/Formation Pathway | Conditions |

| Reaction Intermediates | Cumyloxyl Radical | Primary radical from O-O bond cleavage | General Decomposition |

| Hydroxyl Radical | Primary radical from O-O bond cleavage | General Decomposition | |

| Methyl Radical | From β-scission of cumyloxyl radical | General Decomposition | |

| Final Products | Acetophenone | From β-scission of cumyloxyl radical | General Decomposition organic-chemistry.orgwikipedia.org |

| Cumyl Alcohol | From hydrogen atom transfer to cumyloxyl radical | General Decomposition organic-chemistry.orgwikipedia.org | |

| Methylstyrene | Decomposition product | General Decomposition organic-chemistry.orgwikipedia.org | |

| Phenol | From acid-catalyzed rearrangement (Hock process) | Acidic Conditions wikipedia.orgbeilstein-journals.org | |

| Acetone | From acid-catalyzed rearrangement (Hock process) | Acidic Conditions wikipedia.orgbeilstein-journals.org | |

| Dicumyl Peroxide | Side product from radical combination | Autoxidation wikipedia.orgebi.ac.uk |

Computational Studies on Cuminyl Hydroperoxide Decomposition Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of hydroperoxide decomposition. aidic.itresearchgate.net Although many studies focus on the simpler hydrogen peroxide (H₂O₂), the methodologies are directly applicable to understanding the decomposition of organic hydroperoxides like cuminyl hydroperoxide. aidic.itidsi.mdrsc.org These theoretical investigations provide detailed insights into reaction pathways, the geometries of transition states, and the energetics of the decomposition process. aidic.itichem.md

DFT methods, such as B3LYP and M06, are commonly employed to model the decomposition reactions. aidic.itrsc.org For instance, calculations using the B3LYP functional with a 6-31G(d) basis set have been used to simulate the free radical decomposition mechanism of H₂O₂. aidic.it Such studies focus on optimizing the geometries of reactants, products, and transition states. The validity of a located transition state is typically confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate, and by Intrinsic Reaction Coordinate (IRC) calculations, which ensure that the transition state correctly connects the reactant and product states. aidic.itresearchgate.net

In the context of cuminyl hydroperoxide, computational studies help determine the dominant reaction pathways by comparing the thermodynamic and kinetic stability of various potential routes. tamu.edu For example, theoretical calculations have been used to investigate the reactivity of the cumyloxyl radical in its competing β-scission and hydrogen abstraction reactions. acs.org One study utilized the UB3LYP/6-31G(d) level of theory to calculate the energies involved in these processes. acs.org These computational approaches can also quantify the activation energy barriers for key steps, such as the initial O-O bond homolysis, providing data that complements experimental findings. idsi.mdichem.md

The table below outlines common computational methods and their applications in studying hydroperoxide decomposition.

| Computational Method/Technique | Purpose in Decomposition Studies | Example Application |

| Density Functional Theory (DFT) | Calculating electronic structure and energies of molecules. | Determining the stability of reactants, intermediates, and products. aidic.it |

| B3LYP Functional | A specific DFT functional used for energy calculations. | Simulating the free radical decomposition mechanism and energy profile. aidic.it |

| M06 Functional | A meta-GGA functional often used for kinetics and thermochemistry. | Describing the energy barrier for H₂O₂ decomposition with good accuracy. rsc.org |

| Transition State (TS) Search | Locating the highest energy point along a reaction pathway. | Identifying the structure and energy of the activated complex for a reaction step. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from a transition state to reactants and products. | Verifying that a found transition state connects the correct minima on the potential energy surface. aidic.it |

Reactivity and Transformation Chemistry of Cuminyl Hydroperoxide

Oxidation Reactions Mediated by Cuminyl Hydroperoxide

Cuminyl hydroperoxide is an effective oxygen source for numerous oxidation reactions, often requiring activation by a metal catalyst. Its utility spans from the epoxidation of olefins to the oxidation of sulfides and other functional groups.

The transfer of an oxygen atom from cuminyl hydroperoxide to an alkene to form an epoxide is a significant transformation in organic synthesis. These reactions are typically catalyzed by high-valent metals, with molybdenum and vanadium complexes being particularly effective. mdpi.comresearchgate.net The general mechanism involves the coordination of the hydroperoxide to the metal center, which activates the peroxide for electrophilic attack on the carbon-carbon double bond.

Molybdenum-based catalysts, such as molybdenum hexacarbonyl and molybdenum oxides on various supports, have been extensively studied for this purpose. mdpi.comresearchgate.net For instance, molybdenum-based catalysts with Lewis acidity and low oxidation potentials in their highest oxidation states show high activity, following the general trend of Mo > W > Ti, V. mdpi.com The epoxidation of propylene (B89431) using cuminyl hydroperoxide is a key industrial reaction. MoO₃/SiO₂ catalysts have demonstrated activity for propylene epoxidation with cuminyl hydroperoxide. mdpi.com Similarly, a catalyst system involving molybdenum hexacarbonyl has been used for the epoxidation of butadiene, achieving a hydroperoxide conversion of 92.5%. google.com

The efficiency of these reactions can be sensitive to impurities in the cuminyl hydroperoxide. google.com Commercially available cuminyl hydroperoxide, when used directly, can lead to lower conversions and yields. google.com However, purification by washing a hydrocarbon solution of the hydroperoxide with water followed by azeotropic removal of the water can significantly improve its performance in epoxidation reactions. google.com

Table 4.1.1: Examples of Epoxidation Reactions with Cuminyl Hydroperoxide

| Olefin | Catalyst | Product | Conversion (%) | Yield (%) | Reference |

| Propylene | MoO₃/SiO₂ | Propylene Oxide | - | - | mdpi.com |

| Butadiene | Molybdenum Hexacarbonyl | Butadiene Monoxide | 92.5 | 62.5 | google.com |

| Propylene | Mo₂O₅DDC | Propylene Oxide | - | 90 (selectivity) | researchgate.net |

Note: Data on conversion and yield can vary significantly based on specific reaction conditions such as temperature, pressure, solvent, and catalyst concentration. The table presents findings from specific studies.

Cuminyl hydroperoxide is also a competent oxidant for the conversion of sulfides to sulfoxides. This transformation is valuable as sulfoxides are important intermediates in organic synthesis and are present in various biologically active molecules. libretexts.org The oxidation is generally selective, and over-oxidation to the corresponding sulfone can often be controlled under appropriate reaction conditions.

The mechanism is believed to involve an electrophilic attack of the peroxide oxygen on the sulfur atom of the sulfide (B99878). mdpi.com Metal catalysts, particularly those based on vanadium and titanium, are often employed to facilitate this reaction and, in some cases, to induce stereoselectivity. wiley-vch.detorvergata.it For instance, vanadium complexes with Schiff base ligands have been shown to catalyze the oxidation of various sulfides. libretexts.org The reaction of methyl-p-tolylsulfide with cuminyl hydroperoxide in the presence of a vanadium(V) complex containing a trichiral amino-bis(alcohol) ligand yields the corresponding (R)-sulfoxide. torvergata.it

Table 4.1.2: Oxidation of Sulfides to Sulfoxides

| Sulfide Substrate | Catalyst System | Product | Enantiomeric Excess (ee %) | Reference |

| Methyl p-tolyl sulfide | Ti(Oi-Pr)₄/(R,R)-DET | (R)-Methyl p-tolyl sulfoxide | 96 | researchgate.net |

| Methyl p-tolyl sulfide | VO(OMe)L* (trichiral ligand) | (R)-Methyl p-tolyl sulfoxide | 25 | torvergata.it |

| Thioanisole | Ti(Oi-Pr)₄/(R,R)-DET/H₂O | Methyl phenyl sulfoxide | 89 | researchgate.net |

Note: Enantiomeric excess (ee) is a measure of the stereoselectivity of a reaction. DET refers to diethyl tartrate.

Beyond epoxidations and sulfide oxidations, cuminyl hydroperoxide can be utilized in other selective oxidation processes. These include the oxidation of alcohols and amines, which are fundamental transformations in organic chemistry.

The selective oxidation of alcohols to aldehydes and ketones without over-oxidation to carboxylic acids is a challenge. While hydrogen peroxide is more commonly cited for this transformation in "green chemistry" applications, mdpi.comrsc.orgfrontiersin.org organic hydroperoxides like cuminyl hydroperoxide can also serve as the oxidant, often in conjunction with metal catalysts. The catalytic systems employed can vary widely, including those based on ruthenium, copper, and molybdenum. mdpi.comrsc.org For instance, various benzylic alcohols can be oxidized to their corresponding aldehydes or ketones. mdpi.com

Similarly, the oxidation of amines can be achieved using hydroperoxides. The selective oxidation of the γ-C-H bonds in free amines to form γ-amino alcohols has been accomplished using aqueous hydrogen peroxide with a palladium catalyst, highlighting the potential for such transformations. dicp.ac.cnnih.gov While specific examples with cuminyl hydroperoxide are less common in recent literature, the general reactivity pattern suggests its applicability.

The Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester or lactone, is another important oxidation reaction. While often carried out with peroxy acids, metal-catalyzed versions using hydroperoxides are also known. kirj.ee Chiral copper and nickel complexes have been used to catalyze the asymmetric Baeyer-Villiger oxidation of α-substituted ketones with different oxidizing systems, achieving moderate enantioselectivity. kirj.ee

Achieving high stereoselectivity, particularly enantioselectivity, is a major goal in modern synthetic chemistry. Cuminyl hydroperoxide has been employed as the oxidant in several important stereoselective oxidation reactions, most notably in the asymmetric oxidation of sulfides.

The Kagan-Modena oxidation provides a powerful method for the synthesis of chiral sulfoxides. researchgate.net This method typically uses a titanium-based catalyst system, such as Ti(O-i-Pr)₄, in the presence of a chiral ligand like diethyl tartrate (DET). Research has shown that replacing tert-butyl hydroperoxide (TBHP) with cuminyl hydroperoxide (CHP) in these systems can lead to a general improvement in the enantiomeric excess of the resulting sulfoxide. wiley-vch.deresearchgate.net For example, in the oxidation of methyl p-tolyl sulfide using the Kagan method, switching from TBHP to CHP increased the enantiomeric excess to 96%. researchgate.net

More recently, bifunctional squaramide catalysts have been developed for the enantioselective oxidation of sulfides using cuminyl hydroperoxide as the terminal oxidant. bohrium.com This approach has been successful in the kinetic resolution of 2-hydroxy-2ʹ-alkylthio-1,1ʹ-biaryls, providing access to valuable axially chiral thioethers and sulfoxides with excellent diastereo- and enantioselectivities. bohrium.com

Vanadium complexes have also been explored for asymmetric sulfoxidation. libretexts.orgtorvergata.it While hydrogen peroxide is a common oxidant in these systems, cuminyl hydroperoxide can also be used. torvergata.it The choice of chiral ligand is critical for inducing high levels of asymmetry in the product.

Cuminyl Hydroperoxide in Free Radical Chemistry

The O-O bond in cuminyl hydroperoxide is relatively weak and can undergo homolytic cleavage to generate free radicals. This property makes it a useful initiator for free radical chain reactions, particularly in polymerization. numberanalytics.compergan.com

Cuminyl hydroperoxide serves as a key initiator in the manufacturing of various polymers through free radical polymerization. pergan.comnih.gov The initiation process typically involves the decomposition of the hydroperoxide to form a cumyloxyl radical (Cum-O•) and a hydroxyl radical (•OH). This decomposition can be induced thermally or, more commonly, through a redox reaction with a transition metal catalyst. nih.govcmu.edu

Cobalt(II) carboxylates are standard industrial catalysts that facilitate the decomposition of cuminyl hydroperoxide to generate the radicals that initiate the polymerization of alkenes, such as styrene (B11656). nih.gov The general process can be summarized as follows:

Initiation: The metal catalyst reacts with cuminyl hydroperoxide to produce radicals. nih.gov

Propagation: These radicals add to a monomer unit, creating a new radical which then adds to another monomer, propagating the polymer chain. numberanalytics.com

Termination: The growing polymer chains are terminated by reacting with each other or with other radical species. numberanalytics.com

The use of hydroperoxides as initiators can sometimes be complicated by induced decomposition, where a growing polymer radical reacts with the hydroperoxide, leading to premature chain termination. youtube.com However, cuminyl hydroperoxide is often used in these processes. The rate of decomposition of the peroxide, often characterized by its half-life at a given temperature, is a critical parameter for selecting the appropriate initiator for a specific polymerization process. pergan.com

Hydrogen Abstraction Processes Involving Cuminyl Hydroperoxide

Hydrogen abstraction is a fundamental reaction pathway for cuminyl hydroperoxide, primarily through the action of the cumylperoxy radical (C₆H₅C(CH₃)₂OO•), which is readily formed from the homolytic cleavage of the O-H or O-O bond. These radicals can then abstract hydrogen atoms from a variety of substrates, a key step in many oxidation and polymerization processes.

Detailed research has quantified the absolute rate constants for hydrogen atom abstraction by cumylperoxy radicals from various hydrocarbons. researchgate.netcdnsciencepub.com These studies reveal that the reactivity of the cumylperoxy radical is influenced by the nature of the C-H bond being broken. For instance, tertiary peroxy radicals like the cumylperoxy radical are generally less reactive in hydrogen abstraction than primary and secondary peroxy radicals by a factor of about 3 to 5. cdnsciencepub.com The rate of hydrogen atom abstraction from ring-substituted cumenes by cumylperoxy radicals has been shown to correlate with the Hammett equation using σ+ substituent constants, yielding a reaction constant (ρ) of -0.29. researchgate.netcdnsciencepub.com This negative ρ value indicates that electron-donating substituents on the aromatic ring accelerate the reaction by stabilizing the developing positive charge in the transition state.

Kinetic studies on the hydrogen-transfer reactions from a series of para-substituted N,N-dimethylanilines to the cumylperoxy radical have provided further mechanistic insights. nih.gov These reactions are proposed to proceed through the formation of a 1:1 charge-transfer (CT) complex between the aniline (B41778) substrate and the cumylperoxy radical. nih.gov The investigation of primary kinetic isotope effects in these reactions supports a one-step hydrogen atom transfer mechanism rather than a process involving prior electron transfer. nih.gov

The table below presents the absolute rate constants for the abstraction of hydrogen from various hydrocarbons by cumylperoxy radicals.

| Hydrocarbon | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| Toluene | 30 | 0.03 |

| Ethylbenzene | 30 | 0.18 |

| Cumene (B47948) | 30 | 0.18 |

| Tetralin | 30 | 1.6 |

This table is generated based on data from scientific literature. acs.org

Nucleophilic and Electrophilic Reactivity of the Hydroperoxy Group in Cuminyl Hydroperoxide

The hydroperoxy group (-OOH) in cuminyl hydroperoxide exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the co-reactants.

Nucleophilic Character:

In the presence of a strong base, cuminyl hydroperoxide can be deprotonated to form the cuminyl hydroperoxide anion (C₆H₅C(CH₃)₂OO⁻). This anion is a potent nucleophile. A notable example of this reactivity is the reaction of nitroarenes with the anions of cumyl hydroperoxide to produce substituted o- and p-nitrophenols in high yields. In this reaction, the hydroperoxide anion acts as the nucleophile, attacking the electron-deficient aromatic ring.

The nucleophilic addition of a hydroperoxide anion to a carbonyl carbon is a key step in reactions like the Dakin oxidation. wikipedia.org While the Dakin oxidation specifically involves hydroxylated phenyl aldehydes or ketones with hydrogen peroxide, the underlying principle of nucleophilic attack by a hydroperoxide is general. wikipedia.org The rate of such reactions is dependent on the nucleophilicity of the hydroperoxide and the electrophilicity of the carbonyl carbon. wikipedia.orghooghlywomenscollege.ac.in

Electrophilic Character:

Conversely, the hydroperoxy group can act as an electrophile, delivering an oxygen atom to a nucleophilic substrate. This is most evident in epoxidation reactions of alkenes. libretexts.orglibretexts.orgchemistrysteps.com In these transformations, the terminal oxygen atom of the hydroperoxide is electrophilic and is attacked by the electron-rich π-bond of the alkene. chemistrysteps.com

The Sharpless asymmetric epoxidation, a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols, often utilizes alkyl hydroperoxides like tert-butyl hydroperoxide in the presence of a titanium tetraisopropoxide catalyst and a chiral tartrate ester. ajrconline.orgdalalinstitute.com The mechanism involves coordination of the allylic alcohol and the hydroperoxide to the titanium center, which facilitates the transfer of an oxygen atom from the hydroperoxide to the alkene. ajrconline.org Although tert-butyl hydroperoxide is more common, the principle of electrophilic oxygen transfer is applicable to cuminyl hydroperoxide as well. The electrophilicity of the hydroperoxide is enhanced by coordination to the metal catalyst.

Reaction Kinetics and Mechanistic Modeling of Cuminyl Hydroperoxide Transformations

Understanding the kinetics and reaction mechanisms of cuminyl hydroperoxide transformations is critical for process optimization and safety, particularly in industrial settings. The thermal decomposition of cuminyl hydroperoxide has been a subject of detailed kinetic studies. In cumene solvent, the thermal decomposition is not a simple first-order reaction but can be described as a combination of first and three-halves order reactions. cdnsciencepub.com The initial step is suggested to be the unimolecular homolytic cleavage of the O-O bond. cdnsciencepub.com

A study on the thermal decomposition of cuminyl hydroperoxide in cumene using thermal analysis and adiabatic calorimetry determined the reaction order to be 0.5 for concentrations ranging from 20 wt% to 80 wt%. The Arrhenius parameters were measured as an activation energy (Ea) of 122.0 ± 3.0 kJ/mol and a pre-exponential factor (ln A) of 30.0 ± 1.2 min⁻¹ M¹/². A proposed mechanism for this thermal decomposition involves the association of CHP into dimers as a preliminary rate-determining step. The decomposition of cuminyl hydroperoxide can be catalyzed by strong acids, leading to the high-yield formation of phenol (B47542) and acetone (B3395972) through a heterolytic ionic mechanism. umich.edu

Mechanistic modeling plays a crucial role in simulating the complex reaction networks involved in cuminyl hydroperoxide chemistry. For instance, kinetic models for the liquid-phase autoxidation of cumene to cuminyl hydroperoxide have been developed. researchgate.net These models incorporate the elementary steps of free-radical initiation, chain propagation and transfer, and various termination pathways. researchgate.net Such models are essential tools for analyzing and designing industrial oxidation reactors. The development of these models often involves estimating rate parameters for the individual elementary reactions and validating the model against experimental data. researchgate.netnih.gov

The table below summarizes the kinetic parameters for the thermal decomposition of cuminyl hydroperoxide in cumene.

| Concentration (wt%) | Reaction Order | Activation Energy (Ea) (kJ/mol) | ln A (min⁻¹ M¹/²) |

| 20 - 80 | 0.5 | 122.0 ± 3.0 | 30.0 ± 1.2 |

This table is generated based on data from scientific literature.

Applications of Cuminyl Hydroperoxide in Advanced Materials and Chemical Synthesis

Polymerization Initiation Systems Utilizing Cuminyl Hydroperoxide

The thermal lability of the oxygen-oxygen bond in cuminyl hydroperoxide allows it to decompose into free radicals, making it an effective initiator for polymerization reactions. pergan.com This property is exploited across several polymerization techniques and material applications.

Cuminyl hydroperoxide is employed as a free-radical initiator for the polymerization of various monomers, including acrylates and methacrylates. atamanchemicals.comwikipedia.org The initiation process begins with the thermal decomposition of the hydroperoxide, which generates a cumyloxyl radical and a hydroxyl radical. These highly reactive species then attack the double bonds of monomer units, such as styrene (B11656) or methyl methacrylate (B99206), initiating the formation of a polymer chain. This chain propagates as more monomers are added. In the case of styrene polymerization initiated by redox systems involving cuminyl hydroperoxide, research indicates that primary radicals with bulky substitute groups, like the cumyl group, preferentially add to the "tail" of the styrene monomer. researchgate.net

Redox initiation systems provide an effective method for generating free radicals at milder conditions, such as room temperature, compared to thermal decomposition. cmu.edunih.gov In these systems, cuminyl hydroperoxide acts as the oxidizing agent in a redox pair. It reacts with a reducing agent, often a metal salt like ferrous sulfate (B86663), in a one-electron transfer reaction. researchgate.netcmu.edu This interaction rapidly generates free radicals that initiate polymerization. Such systems are crucial in industrial applications like low-temperature emulsion polymerizations. cmu.edu The combination of hydroperoxides with reducing agents like ferrous sulfate has been specifically studied for initiating the emulsion polymerization of styrene. researchgate.net These redox systems are also foundational in the curing of certain resins and composites, including dental materials. rsc.orgresearchgate.net

Cuminyl hydroperoxide is a key component in the curing of unsaturated polyester (B1180765) and vinyl ester resins. google.compergan.com In these applications, it is typically used in conjunction with an accelerator, such as a cobalt compound, to facilitate the curing process at ambient temperatures. pergan.comgoogle.com For instance, a catalyst system for curing styrene polyesters can comprise cuminyl hydroperoxide, methyl ethyl ketone peroxide, and thioglycolic acid. google.com Formulations based on cuminyl hydroperoxide are noted for not causing foaming in vinyl ester resins, which can be an issue with other peroxide types. pergan.com

In the field of dentistry, redox initiator systems based on cuminyl hydroperoxide are widely used for self-cure and dual-cure dental materials. rsc.orgresearchgate.net It acts as the oxidizing agent, often paired with reducing agents like acylthioureas and a copper(II) salt, to initiate the polymerization of the resin matrix. researchgate.net The concentration of cuminyl hydroperoxide in these composites has a significant impact on the material's properties, influencing the polymerization speed, working time, and the final flexural modulus of the cured material. researchgate.net

| Resin System | Oxidizing Agent | Typical Reducing Agent / Accelerator | Observed Effect of Cuminyl Hydroperoxide |

|---|---|---|---|

| Unsaturated Polyesters | Cuminyl Hydroperoxide | Cobalt Compounds | Initiates curing at room temperature. pergan.comgoogle.com |

| Vinyl Esters | Cuminyl Hydroperoxide | Cobalt / Amine Accelerators | Provides good cure characteristics without foaming. pergan.com |

| Dental Composites | Cuminyl Hydroperoxide | Acylthioureas, Copper(II) Salts | Controls working time and improves mechanical properties. researchgate.net |

To address certain drawbacks of using free cuminyl hydroperoxide, such as its strong odor in dental applications, researchers have developed innovative oligomers and polymers containing the cumyl hydroperoxide group. rsc.org These polymeric hydroperoxides are synthesized by first creating a methacrylate monomer containing a cumyl group, which is then polymerized. rsc.orgresearchgate.net Subsequently, the isopropyl groups on the polymer are oxidized to form hydroperoxide functionalities. rsc.org These novel polymeric materials serve as effective oxidizing agents in self-curing dental formulations. rsc.org Composites prepared with these oligomeric hydroperoxides have demonstrated high flexural strength and modulus values, presenting a promising alternative to traditional cuminyl hydroperoxide in formulating odorless dental materials. rsc.org

To better control the initiation of polymerization and extend the working life (pot life) of resin systems, encapsulation strategies for cuminyl hydroperoxide have been developed. researchgate.net Microcapsules can be created with a core of cuminyl hydroperoxide and a shell made of a polymer like polyurea. nih.gov This encapsulation significantly delays the start of the polymerization reaction and reduces the maximum reaction rate compared to using an unencapsulated initiator. nih.gov The use of encapsulated initiators has been shown to successfully sustain propagating fronts in the frontal polymerization of monomers like 1,6-Hexanediol diacrylate (HDDA) and to increase the storage lifetimes of these systems. researchgate.net

| Initiator Type | Effect on Reaction Start | Effect on Maximum Reaction Rate | Benefit |

|---|---|---|---|

| Unencapsulated Cuminyl Hydroperoxide | Immediate | High | Fast reaction initiation. |

| Encapsulated Cuminyl Hydroperoxide | Significantly Delayed | Relatively Reduced | Extends pot life and allows for controlled initiation. researchgate.netnih.gov |

Cuminyl Hydroperoxide as a Key Chemical Intermediate

Beyond its role in polymerization, cuminyl hydroperoxide is a pivotal intermediate in the chemical industry. atamanchemicals.com Its most significant application is in the cumene (B47948) process, which is used for the large-scale industrial production of phenol (B47542) and acetone (B3395972) from benzene (B151609) and propene. atamanchemicals.comwikipedia.org In this process, cumene is first oxidized to form cuminyl hydroperoxide, which is then cleaved in the presence of an acid to yield phenol and acetone.

Furthermore, cuminyl hydroperoxide serves as a reagent in other important organic syntheses. It is used as an oxidizing agent for the production of propylene (B89431) oxide from propylene. atamanchemicals.comwikipedia.org It is also a precursor in the preparation of other chemicals such as methylstyrene, acetophenone (B1666503), and cumyl alcohol. atamanchemicals.comorganic-chemistry.org Its utility as an oxidizing agent extends to various laboratory-scale reactions, including the epoxidation of allylic alcohols and α,β-unsaturated ketones. organic-chemistry.org

Industrial Production of Phenol and Acetone (Cumene Process)

The most significant application of cuminyl hydroperoxide is its central role in the cumene process, which is the dominant industrial method for the co-synthesis of phenol and acetone. wikipedia.org This process accounts for the vast majority of global phenol production, with nearly 10.8 million tonnes produced via this method in 2022. wikipedia.org The process is economically efficient as it converts two low-cost raw materials, benzene and propylene, into two higher-value products. wikipedia.org

The process involves three main stages:

Alkylation of Benzene: Benzene is alkylated with propylene in the presence of an acid catalyst, such as phosphoric acid, to produce cumene (isopropylbenzene). wikipedia.org

Oxidation of Cumene: Cumene is then oxidized with air to form cuminyl hydroperoxide. wikipedia.org This step involves the removal of the tertiary benzylic hydrogen from cumene, creating a cumene radical which then reacts with oxygen. wikipedia.org

Cleavage of Cuminyl Hydroperoxide: The cuminyl hydroperoxide undergoes an acid-catalyzed rearrangement, known as the Hock rearrangement, to yield phenol and acetone. wikipedia.orgumich.edu This final step is highly exothermic. umich.edu

| Step | Reactants | Products | Catalyst/Conditions |

| 1. Alkylation | Benzene, Propylene | Cumene | Acid catalyst (e.g., Phosphoric acid), High pressure (30 atm), 250 °C wikipedia.org |

| 2. Oxidation | Cumene, Oxygen (from air) | Cuminyl Hydroperoxide | Radical initiator, Air oxidation wikipedia.org |

| 3. Cleavage | Cuminyl Hydroperoxide | Phenol, Acetone | Strong acid catalyst (e.g., Sulfuric acid) wikipedia.orgumich.edu |

Synthesis of Dicumyl Peroxide and Other Organic Peroxides from Cuminyl Hydroperoxide

Cuminyl hydroperoxide is a key precursor for the synthesis of other important organic peroxides, most notably dicumyl peroxide (DCP). justia.comatamanchemicals.comgoogle.com DCP is a widely used organic peroxide that serves as a crosslinking agent, polymerization initiator, and catalyst. atamanchemicals.comwikipedia.org

Several synthesis routes utilize cuminyl hydroperoxide to produce dicumyl peroxide:

Reaction with 2-phenyl-2-propanol (B165765) (dimethylbenzyl carbinol): One common method involves the reaction of cuminyl hydroperoxide with dimethylbenzyl carbinol in the presence of a strong acid catalyst like perchloric acid. atamanchemicals.comgoogle.com

Reaction with methyl cumyl ether: Dicumyl peroxide can also be prepared by reacting cuminyl hydroperoxide with a molar excess of methyl cumyl ether, catalyzed by a Lewis or Brønsted acid such as boron trifluoride etherate. justia.com

Reaction with α-methylstyrene: Another synthesis involves reacting cuminyl hydroperoxide with α-methylstyrene and distilled cumyl chloride. prepchem.com

The synthesis of dicumyl peroxide from cuminyl hydroperoxide is a significant industrial process, as DCP is the dominant compound among the approximately 60,000 tons of dialkyl peroxides produced annually. wikipedia.org

Precursor in Specialty Chemical Synthesis

Beyond the large-scale production of phenol, acetone, and dicumyl peroxide, cuminyl hydroperoxide is a versatile precursor for other specialty chemicals. researchgate.net

Propylene Oxide Production (Sumitomo Process): In a notable industrial application, cuminyl hydroperoxide is used as an oxidizing agent in the Sumitomo process to produce propylene oxide. researchgate.netsumitomo-chem.co.jp In this process, cuminyl hydroperoxide epoxidizes propylene to propylene oxide, while being reduced to α,α-dimethyl benzyl (B1604629) alcohol (also known as cumyl alcohol). sumitomo-chem.co.jp This alcohol can then be dehydrated to α-methylstyrene or hydrogenated back to cumene and recycled. sumitomo-chem.co.jp

Synthesis of Other Chemicals: Cuminyl hydroperoxide is also employed in the production of acetophenone and dimethyl phenyl carbinol. researchgate.net

Catalytic Oxidation Processes Employing Cuminyl Hydroperoxide

Cuminyl hydroperoxide functions as an effective oxidizing agent in various catalytic processes, prized for its ability to deliver an oxygen atom to a substrate.

Industrial-Scale Oxidations with Cuminyl Hydroperoxide

The primary industrial-scale oxidation process that employs cuminyl hydroperoxide as the oxidant is the aforementioned Sumitomo process for propylene oxide (PO) production. sumitomo-chem.co.jp This "PO-only" process is distinct from the cumene process for phenol and is valued for not co-producing a large-volume chemical that might have fluctuating market demand.

The core of the process is the epoxidation step, where cuminyl hydroperoxide (CMHP) and propylene react in the presence of a highly active Ti-silicon oxide catalyst to form propylene oxide and α,α-dimethyl benzyl alcohol (CMA). sumitomo-chem.co.jp The stability of cuminyl hydroperoxide allows the reaction to proceed under relatively mild temperatures, achieving high reaction rates and yields. sumitomo-chem.co.jp

| Process | Reactants | Oxidizing Agent | Main Products | Catalyst |

| Sumitomo PO Process | Propylene | Cuminyl Hydroperoxide | Propylene Oxide, α,α-dimethyl benzyl alcohol | Ti-silicon oxide sumitomo-chem.co.jp |

Green Chemistry Approaches in Cuminyl Hydroperoxide Applications

Efforts to align the production and use of cuminyl hydroperoxide with the principles of green chemistry focus on improving catalyst efficiency, utilizing benign oxidants, and enhancing atom economy.

Advanced Catalysis for Cumene Oxidation: The initial oxidation of cumene to cuminyl hydroperoxide is a critical step. Research into greener approaches has explored novel catalysts to perform this oxidation under milder, solvent-free, and additive-free conditions. For instance, metalloporphyrins have been shown to catalyze the aerobic oxidation of cumene with high selectivity (up to 98.3%) toward cuminyl hydroperoxide at moderate temperatures (80 °C). researchgate.net Other research has investigated the use of carbon nanotubes as metal-free catalysts for the liquid-phase aerobic oxidation of cumene. researchgate.netresearchgate.net

Benign Oxidants: The synthesis of cuminyl hydroperoxide itself uses molecular oxygen from the air, a readily available and environmentally benign oxidant. wikipedia.org This contrasts with oxidation methods that require stoichiometric amounts of less environmentally friendly oxidizing agents.

Atom Economy: The cumene process is a classic example of high atom economy, where two relatively inexpensive starting materials are converted efficiently into two valuable products with minimal waste. wikipedia.org

Hydrogen Peroxide as a Green Oxidant: While not a direct application of cuminyl hydroperoxide, the broader field of organic peroxides is influenced by green chemistry principles. Hydrogen peroxide, which shares the peroxide functional group, is considered a green oxidant because its primary byproduct is water. researchgate.netmdpi.com Research into catalytic oxidations using hydrogen peroxide provides a framework for developing cleaner peroxide-based chemical processes. mdpi.comcardiff.ac.uknih.gov

Analytical Methodologies for Cuminyl Hydroperoxide Research

Spectroscopic Characterization Techniques for Cuminyl Hydroperoxide (Excluding Basic Identification Data)

Spectroscopic methods provide valuable insights into the molecular structure and electronic properties of cuminyl hydroperoxide and its interactions with other chemical species. Advanced spectroscopic techniques are employed to study reaction intermediates and characterize complex mixtures containing this hydroperoxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be utilized to monitor reactions involving cuminyl hydroperoxide, particularly in the presence of chromophoric species. While cuminyl hydroperoxide itself does not have a strong absorption in the standard UV-Vis range, changes in the absorption spectra of reaction mixtures can provide kinetic information. For instance, the formation of colored complexes or the consumption of a UV-active substrate in the presence of cuminyl hydroperoxide can be quantitatively monitored.

Raman Spectroscopy offers a powerful tool for the in-situ analysis of reactions involving cuminyl hydroperoxide. The characteristic vibrational modes of the peroxide O-O bond provide a spectral signature that can be used for its identification and quantification. Resonance Raman spectroscopy, in particular, can enhance the signal of specific components in a complex mixture, allowing for sensitive detection of reaction intermediates, such as metal-peroxo complexes. For example, in studies of copper(II)-cumylperoxo complexes, resonance Raman spectra have been used to identify isotopically sensitive bands corresponding to the O-O stretching mode.

Electron Paramagnetic Resonance (EPR) Spectroscopy is instrumental in studying radical species generated from the decomposition or reaction of cuminyl hydroperoxide. This technique can detect and characterize paramagnetic species, such as the cumyloxyl and cumylperoxyl radicals, providing insights into reaction mechanisms. In the characterization of metal complexes involving cuminyl hydroperoxide, EPR has been used to confirm the oxidation state of the metal center and to probe the electronic structure of the complex.

Chromatographic Separation and Detection Methods for Cuminyl Hydroperoxide

Chromatographic techniques are indispensable for the separation and quantification of cuminyl hydroperoxide from complex matrices, such as reaction mixtures and industrial process streams. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, often coupled with advanced detection methods for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection of Cuminyl Hydroperoxide

HPLC is a versatile technique for the analysis of thermally labile compounds like cuminyl hydroperoxide. Reversed-phase chromatography is commonly used for its separation.

Reductive Electrochemical Detection (ED) offers a highly sensitive and selective method for the direct determination of hydroperoxides. This technique involves the electrochemical reduction of the hydroperoxide at a working electrode, and the resulting current is proportional to its concentration. Methods have been developed using disposable carbon working electrodes, providing excellent linearity and low limits of detection for cuminyl hydroperoxide. thermofisher.com This approach avoids the need for derivatization, simplifying sample preparation. thermofisher.com

Fluorescence Detection (FLD) can be employed after post-column derivatization to enhance sensitivity. While not a direct measurement of cuminyl hydroperoxide, this method relies on a reaction that produces a fluorescent product. For instance, hydroperoxides can react with certain reagents to yield highly fluorescent compounds, which can then be detected with high sensitivity. This approach has been successfully applied to the analysis of other hydroperoxides and can be adapted for cuminyl hydroperoxide.

Diode Array Detection (DAD) , also known as Photodiode Array (PDA) detection, provides UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. While cuminyl hydroperoxide has a weak chromophore, DAD can be useful for monitoring its separation from other UV-active compounds in a mixture.

A patented HPLC method for determining cuminyl hydroperoxide as an impurity utilizes a siloxane-bonded silica (B1680970) gel stationary phase and a gradient elution with a mixed solvent of an organic solution and an alkaline aqueous solution, with detection at 210 nm. This method demonstrates good separation and high precision for trace analysis.

Interactive Table: HPLC Methods for Cuminyl Hydroperoxide Analysis

| Detection Method | Principle | Advantages |

| Reductive Electrochemical Detection (ED) | Electrochemical reduction of the hydroperoxide. | High sensitivity and selectivity, direct detection without derivatization. |

| Fluorescence Detection (FLD) | Post-column derivatization to form a fluorescent product. | Very high sensitivity for trace analysis. |

| Diode Array Detection (DAD) | Provides UV-Vis spectra of eluting compounds. | Aids in peak identification and purity assessment. |

Gas Chromatography (GC) Applications for Cuminyl Hydroperoxide Analysis

GC is a powerful technique for the analysis of volatile compounds. However, due to the thermal instability of cuminyl hydroperoxide, special precautions and techniques are often required for its successful analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) is a primary tool for the identification of cuminyl hydroperoxide and its decomposition products. The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound. Studies on the thermal decomposition of cuminyl hydroperoxide have utilized GC/MS to identify products such as acetophenone (B1666503), 2-phenyl-2-propanol (B165765), and α-methylstyrene. semanticscholar.org

To overcome the thermal lability of hydroperoxides during GC analysis, derivatization is often employed. Conversion of cuminyl hydroperoxide to a more stable derivative, such as a trimethylsilyl (B98337) (TMS) peroxide, allows for analysis by GC-MS without significant decomposition. nih.gov This approach enables high chromatographic resolution, quantitative precision, and high sensitivity for the analysis of intact hydroperoxides. nih.gov

Another indirect GC-based method involves the reaction of hydroperoxides with triphenylphosphine (B44618) (TPP). The hydroperoxide oxidizes TPP to triphenylphosphine oxide (TPPO), which is a thermally stable and easily quantifiable compound by GC. The amount of TPPO formed is directly proportional to the initial concentration of the hydroperoxide.

Titrimetric and Colorimetric Assays for Cuminyl Hydroperoxide Quantification

Titrimetric and colorimetric methods are classical analytical techniques that remain valuable for the routine quantification of cuminyl hydroperoxide due to their simplicity, cost-effectiveness, and reliability.

Iodometric Titration Techniques for Cuminyl Hydroperoxide

Iodometric titration is a widely used and robust method for the determination of hydroperoxides. The fundamental principle involves the reaction of the hydroperoxide with an excess of iodide ions (I⁻) in an acidic solution. The hydroperoxide oxidizes the iodide to iodine (I₂), and the amount of liberated iodine is then determined by titration with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), typically using a starch indicator to detect the endpoint.

The reaction sequence is as follows:

ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

A key advantage of iodometric titration is the ability to differentiate between hydroperoxides and other peroxides, such as dicumenyl peroxide, by controlling the reaction temperature. Cuminyl hydroperoxide reacts with iodide ions at room temperature, whereas dicumenyl peroxide requires elevated temperatures to react. researchgate.netresearchgate.net This difference in reactivity allows for the concurrent determination of both compounds in a mixture. researchgate.netresearchgate.net The procedure typically involves dissolving the sample in a suitable solvent like acetic acid or a mixture of isopropanol (B130326) and acetic acid, followed by the addition of a saturated solution of sodium iodide. After a specific reaction time in the dark, the liberated iodine is titrated.

A patented method for industrial process monitoring involves boiling the sample with a saturated solution of potassium iodide in methanol (B129727) to ensure complete decomposition of the cuminyl hydroperoxide before titration. google.com

Ferric-Xylenol Orange Method for Cuminyl Hydroperoxide Analysis

The ferric-xylenol orange (FOX) assay is a sensitive colorimetric method for the quantification of hydroperoxides. The assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxide in an acidic medium. The resulting ferric ions then form a colored complex with the xylenol orange dye, which can be measured spectrophotometrically. The intensity of the color, typically measured at a wavelength of around 560 nm, is proportional to the concentration of the hydroperoxide. nih.gov

The FOX reagent is typically prepared by dissolving ferrous ammonium (B1175870) sulfate (B86663) and xylenol orange in an acidic solution, often containing sulfuric acid and a solvent such as methanol. nih.govnih.gov The color development is usually rapid and stable for a considerable period. nih.gov

Research has shown that the apparent molar absorption coefficients (ε_app) in the FOX assay can vary depending on the specific hydroperoxide, the solvent system, and the source of the xylenol orange. nih.govmq.edu.au For cumene (B47948) hydroperoxide, the stoichiometry of the reaction has been reported to yield approximately 5 Fe³⁺ ions per hydroperoxide group in certain solvents. nih.govmq.edu.au This highlights the importance of careful calibration and standardization when using the FOX assay for accurate quantification. The method's convenience and sensitivity make it suitable for a wide range of applications, including high-throughput screening. nih.gov

Interactive Table: Comparison of Titrimetric and Colorimetric Assays

| Method | Principle | Endpoint/Detection | Key Features |

| Iodometric Titration | Oxidation of iodide to iodine by the hydroperoxide. | Titration with sodium thiosulfate using a starch indicator. | Robust, well-established, can differentiate hydroperoxides from other peroxides based on temperature. |

| Ferric-Xylenol Orange (FOX) Assay | Oxidation of Fe²⁺ to Fe³⁺, which forms a colored complex with xylenol orange. | Spectrophotometric measurement of the colored complex (approx. 560 nm). | High sensitivity, convenient, suitable for microplate formats and high-throughput screening. |

Electrochemical Detection Approaches for Cuminyl Hydroperoxide

Electrochemical detection has emerged as a highly selective and sensitive technique for the analysis of hydroperoxides like cuminyl hydroperoxide. thermofisher.com These methods are often coupled with separation techniques such as high-performance liquid chromatography (HPLC) to offer a robust analytical solution. thermofisher.comtandfonline.com

A prevalent approach involves the reductive electrochemical detection of the hydroperoxide. thermofisher.com This can be performed directly on the sample without the need for derivatization, simplifying the analytical process. thermofisher.com Historically, dropping mercury electrodes were utilized for this purpose; however, due to the toxicity and handling concerns associated with mercury, carbon-based electrodes have been developed as a safer and more practical alternative. thermofisher.com

The combination of HPLC with electrochemical detection (HPLC-ED) provides a powerful tool for the determination of cuminyl hydroperoxide. thermofisher.comtandfonline.com In this setup, the sample is first passed through an HPLC column for separation, after which the eluent is directed to an electrochemical cell for detection. Amperometric detection, a common mode of electrochemical detection, has demonstrated high sensitivity, with detection limits in the nanogram range for cuminyl hydroperoxide. tandfonline.com The use of a buffered mobile phase is critical for the successful analysis of samples containing hydroperoxides using this technique. tandfonline.com

Key parameters in the HPLC-ED analysis of cuminyl hydroperoxide include the choice of electrode, the applied potential, and the composition of the mobile phase. For instance, a disposable carbon working electrode can be used with a negative constant potential for reductive detection. thermofisher.com The optimization of the mobile phase, such as the concentration of methanol in a citrate (B86180) buffer, is essential for achieving good separation and detection. thermofisher.com

Table 1: HPLC with Reductive Electrochemical Detection Parameters for Organic Hydroperoxides

| Parameter | Specification | Source |

|---|---|---|

| Separation Technique | High-Performance Liquid Chromatography (HPLC) | thermofisher.comtandfonline.com |

| Detection Method | Reductive Electrochemical Detection (ED) | thermofisher.com |

| Working Electrode | Disposable Carbon Electrode | thermofisher.com |

| Detection Potential | Optimized around -1.2 V to -1.4 V | thermofisher.com |

| Mobile Phase | Citrate Buffer with Methanol | thermofisher.com |

| Sensitivity | Nanogram range | tandfonline.com |

Voltammetric methods also present a direct and rapid approach for the in-vitro measurement of superoxide (B77818) production, a related reactive oxygen species, and have potential applications for other hydroperoxides. nih.gov The development of novel electrode materials, such as nanocomposites, continues to enhance the performance of electrochemical sensors for peroxide detection, offering high catalytic activity, stability, and reproducibility. rsc.orgscispace.comnih.govresearchgate.net

Quantitative Analysis and Purity Assessment of Cuminyl Hydroperoxide

A variety of analytical methods are employed for the quantitative analysis and purity assessment of cuminyl hydroperoxide, each with its own advantages.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a predominant technique for the quantitative analysis of organic hydroperoxides. thermofisher.comuri.edu HPLC methods can be designed to be fast, accurate, and reliable for separating cuminyl hydroperoxide from impurities. google.com For instance, a method utilizing a siloxane-bonded silica gel stationary phase with a gradient elution of an organic solvent and an alkaline aqueous solution has been developed to determine cuminyl hydroperoxide as a genotoxic impurity in bulk drugs, with a limit of detection as low as 25 ppm. google.com

Gas chromatography (GC) is another powerful tool for the analysis of hydroperoxides. researchgate.netresearchgate.net Due to the thermal instability of many hydroperoxides, a pre-column silylation step is often employed to enhance their volatility and stability for GC analysis. researchgate.netresearchgate.net Flame ionization detection (GC-FID) is commonly used for quantification. researchgate.netresearchgate.net This approach allows for the estimation of relative concentrations even in the absence of calibration standards by using concepts like the effective carbon number. researchgate.net

Table 2: Chromatographic Methods for Cuminyl Hydroperoxide Analysis

| Method | Column/Stationary Phase | Detector | Key Features | Source |

|---|---|---|---|---|

| HPLC | Siloxane bonded silica gel | UV or Electrochemical | Fast, accurate, reliable for impurity analysis. | google.com |

| HPLC-ED | C18 Reversed-Phase | Electrochemical | High selectivity and sensitivity without derivatization. | thermofisher.com |

| GC-FID | - | Flame Ionization | Requires pre-column silylation; useful when standards are unavailable. | researchgate.netresearchgate.net |

Spectroscopic and Titrimetric Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and absolute detection technique for quantifying hydroperoxides. researchgate.netnih.govnih.gov Quantitative ¹H NMR (qNMR) can be a sensitive and specific method for measuring peroxide levels. nih.gov It provides an advantage over traditional methods as it may not require hazardous reagents or extensive sample preparation. nih.gov The high sensitivity of chemical shifts to chemical structure makes NMR ideal for the simultaneous quantification of different hydroperoxides in a mixture. nih.gov

Spectrophotometric methods provide a simple and accurate alternative for the detection of trace amounts of peroxides. bohrium.com One such method is based on the peroxide-driven oxidation of N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (DMPD) to form a colored product, Wurster's red, which can be quantified. bohrium.com

For assessing the purity of the reagent, iodometric titration is a well-established chemical method. researchgate.net This technique is one of a group of methods based on iodine liberation for the quantitative determination of peroxides. researchgate.net

Table 3: Non-Chromatographic Methods for Cuminyl Hydroperoxide Analysis

| Method | Principle | Key Features | Source |

|---|---|---|---|

| Quantitative NMR (qNMR) | Nuclear Magnetic Resonance | Non-destructive, absolute quantification, can analyze mixtures. | researchgate.netnih.govnih.gov |

| Spectrophotometry | Colorimetric reaction (e.g., formation of Wurster's red) | Simple, accurate for trace amounts. | bohrium.com |

| Iodometric Titration | Oxidation of iodide to iodine | Established method for purity assessment. | researchgate.net |

The selection of an appropriate analytical methodology depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Advanced Topics and Future Research Directions for Cuminyl Hydroperoxide

Cuminyl Hydroperoxide in Environmental Chemical Transformations

The presence and transformation of cuminyl hydroperoxide in the environment are of significant interest due to its reactivity and potential impact on ecosystems.

Atmospheric and Aquatic Fate Studies of Cuminyl Hydroperoxide

Cuminyl hydroperoxide can enter the environment through industrial activities or form naturally. In the atmosphere, it can be created in small amounts from cumene (B47948) via light-catalyzed autooxidation. aidic.it Once in the atmosphere, it is expected to exist in the gas phase where its primary degradation pathway is reaction with hydroxyl (•OH) radicals. aidic.itwikipedia.orgipcc.ch This reaction is a critical cleansing mechanism in the lower atmosphere. ipcc.ch The estimated atmospheric half-life of cuminyl hydroperoxide due to this reaction is approximately 0.7 to 2 days. aidic.itpops.int

In aquatic systems, cuminyl hydroperoxide can be introduced from industrial spills or formed as a by-product of fuel oil slicks exposed to ultraviolet (UV) light. nih.gov Its fate in water is governed by several abiotic decomposition processes, including:

Photodissociation: It is readily decomposed by UV light. nih.gov

Redox Reactions: Decomposition is catalyzed by multivalent metal ions. nih.gov

Hydrolysis: Acid-catalyzed hydrolysis contributes to its breakdown. nih.gov

Radical Attack: Reactions with free radicals lead to its decomposition. nih.gov

Despite these degradation pathways, data suggests that cuminyl hydroperoxide can be moderately persistent in water, with an estimated half-life ranging from 20 to 200 days. nih.gov

| Environment | Formation Pathways | Degradation Pathways | Estimated Half-Life |

| Atmosphere | Light-catalyzed autooxidation of cumene. aidic.it | Reaction with hydroxyl (•OH) radicals. aidic.itwikipedia.org | 0.7 - 2 days. aidic.itpops.int |

| Aquatic | Industrial discharges; byproduct of UV-exposed fuel slicks. nih.gov | Photodissociation (UV light); redox reactions (metal ions); acid-catalyzed hydrolysis; free-radical attack. nih.gov | 20 - 200 days. nih.gov |

Interaction of Cuminyl Hydroperoxide with Environmental Pollutants

The inherent reactivity of the peroxide bond makes cuminyl hydroperoxide a potent oxidizing agent, capable of interacting with and transforming various environmental pollutants. This reactivity is central to Advanced Oxidation Processes (AOPs), which are designed to remediate contaminated water and soil by breaking down persistent organic compounds into less harmful substances like carbon dioxide and water. aqua-innovation.chsapub.orgmdpi.com

AOPs function by generating highly reactive species, most notably the hydroxyl radical (•OH). aqua-innovation.ch While many AOPs utilize hydrogen peroxide in combination with UV light or iron catalysts (the Fenton reaction), the fundamental principle of generating •OH radicals is applicable to other hydroperoxides. aqua-innovation.chmdpi.comtaylorfrancis.comkirj.ee Cuminyl hydroperoxide, through the homolytic cleavage of its O-O bond, can serve as a source of both alkoxyl and peroxyl radicals, which can initiate the degradation of a wide range of organic pollutants, including:

Phenolic compounds

Chlorinated solvents

Petroleum hydrocarbons

Pesticides

Furthermore, peroxidases are enzymes used in bioremediation to treat wastewater contaminated with phenols, cresols, and other industrial effluents. nih.gov These enzymes can utilize hydroperoxides like cuminyl hydroperoxide as an oxidizing co-substrate to facilitate the transformation of pollutants. nih.gov

Interdisciplinary Research Involving Cuminyl Hydroperoxide

The unique reactivity of cuminyl hydroperoxide has made it a valuable tool in interdisciplinary research, bridging catalysis, biochemistry, and computational chemistry.

Biomimetic Catalysis and Enzyme Analogues in Cuminyl Hydroperoxide Reactions

Biomimetic chemistry seeks to replicate natural biological processes using artificial systems. Cuminyl hydroperoxide has been employed as a substrate in studies of enzyme mimics, particularly those replicating the function of peroxidases.

A notable example involves the development of nano-sized glutathione (B108866) peroxidase (GPx) mimics. acs.orgrsc.org GPx is a vital antioxidant enzyme that reduces hydroperoxides. nih.gov Researchers have synthesized artificial GPx mimics, such as those based on tellurium-containing microgels or cyclodextrin-based diselenides, that effectively catalyze the reduction of cuminyl hydroperoxide. nih.govrsc.org These studies provide insight into the catalytic mechanisms of natural enzymes and aid in the design of novel antioxidant drugs. rsc.org